![molecular formula C15H12N4O B14194100 3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 856570-69-9](/img/structure/B14194100.png)
3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a prop-2-en-1-yl group and a 1,2,4-oxadiazole ring, which is further substituted with a pyridin-2-yl group. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
The synthesis of 3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: The pyridine ring is introduced through substitution reactions, often involving nucleophilic aromatic substitution.
Introduction of the prop-2-en-1-yl group: This step may involve alkylation reactions using suitable alkylating agents.
Análisis De Reacciones Químicas
3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
1,2,4-Oxadiazole derivatives: Compounds with the same oxadiazole ring but different substituents.
Heterocyclic compounds: Other heterocyclic compounds with similar structures and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Número CAS |
856570-69-9 |
|---|---|
Fórmula molecular |
C15H12N4O |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
5-(5-prop-2-enylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12N4O/c1-2-5-11-8-12(10-16-9-11)15-18-14(19-20-15)13-6-3-4-7-17-13/h2-4,6-10H,1,5H2 |
Clave InChI |
ZFPJBJTXNASKAZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC(=CN=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
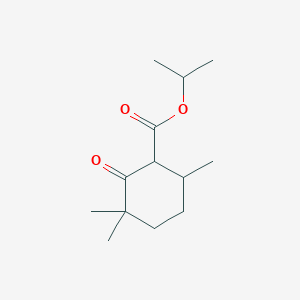
![2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)](/img/structure/B14194031.png)
![S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine](/img/structure/B14194041.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)

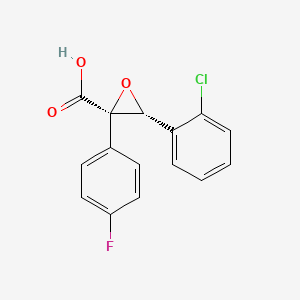
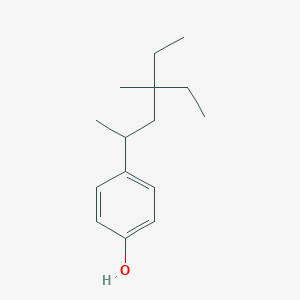
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
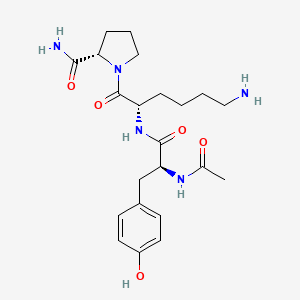
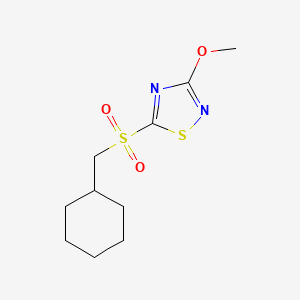
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
